molecular formula C20H30O5 B4616720 Diethyl 2-[3-(2-tert-butylphenoxy)propyl]propanedioate

Diethyl 2-[3-(2-tert-butylphenoxy)propyl]propanedioate

Cat. No.: B4616720
M. Wt: 350.4 g/mol
InChI Key: IBLRUDFTFIDMCZ-UHFFFAOYSA-N
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Description

Diethyl 2-[3-(2-tert-butylphenoxy)propyl]propanedioate is an organic compound that falls under the category of esters It is characterized by the presence of a diethyl propanedioate backbone with a 3-(2-tert-butylphenoxy)propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[3-(2-tert-butylphenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate (diethyl propanedioate) with 3-(2-tert-butylphenoxy)propyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The reaction conditions are typically mild, and the product is obtained through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-(2-tert-butylphenoxy)propyl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-[3-(2-tert-butylphenoxy)propyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-[3-(2-tert-butylphenoxy)propyl]propanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The phenoxy group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the phenoxy substituent.

    Ethyl acetoacetate: Another ester with a different substitution pattern, used in similar synthetic applications.

    Methyl 2-(2-tert-butylphenoxy)acetate: A structurally related compound with a different ester group

Uniqueness

Diethyl 2-[3-(2-tert-butylphenoxy)propyl]propanedioate is unique due to the presence of the 3-(2-tert-butylphenoxy)propyl substituent, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

diethyl 2-[3-(2-tert-butylphenoxy)propyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-6-23-18(21)15(19(22)24-7-2)11-10-14-25-17-13-9-8-12-16(17)20(3,4)5/h8-9,12-13,15H,6-7,10-11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLRUDFTFIDMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=CC=CC=C1C(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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